molecular formula C15H24O B1251156 Lemnalol

Lemnalol

Cat. No.: B1251156
M. Wt: 220.35 g/mol
InChI Key: LPXOPRGPLUWGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lemnalol is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure and stereochemistry make it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lemnalol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps involve functional group transformations, such as hydroxylation and isopropylation, to introduce the desired substituents. The reaction conditions often require precise control of temperature, pressure, and catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective processes. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Lemnalol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the tricyclic core or the substituents.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, Lemnalol is used as a model compound to study stereochemistry and reaction mechanisms. Its complex structure makes it an ideal candidate for exploring new synthetic methodologies and catalysts.

Biology

In biological research, this compound may be used to investigate its effects on cellular processes. Its unique structure could interact with specific enzymes or receptors, providing insights into biochemical pathways.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s structure may serve as a scaffold for designing drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism by which Lemnalol exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A bicyclic compound with a similar structure but different functional groups.

    Borneol: Another bicyclic compound with a hydroxyl group, used in traditional medicine.

    Isoborneol: An isomer of borneol with similar properties.

Uniqueness

Lemnalol is unique due to its tricyclic structure and specific stereochemistry. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decan-4-ol

InChI

InChI=1S/C15H24O/c1-8(2)10-5-6-15(4)11-7-12(16)9(3)14(15)13(10)11/h8,10-14,16H,3,5-7H2,1-2,4H3

InChI Key

LPXOPRGPLUWGKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(C3C1C2C(=C)C(C3)O)C

Synonyms

lemnalol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lemnalol
Reactant of Route 2
Lemnalol
Reactant of Route 3
Lemnalol
Reactant of Route 4
Lemnalol
Reactant of Route 5
Lemnalol
Reactant of Route 6
Lemnalol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.